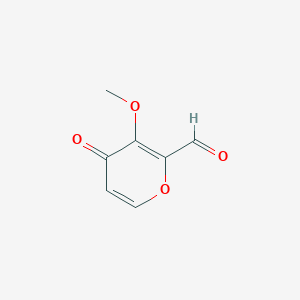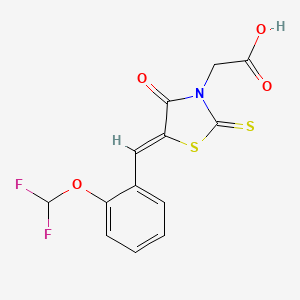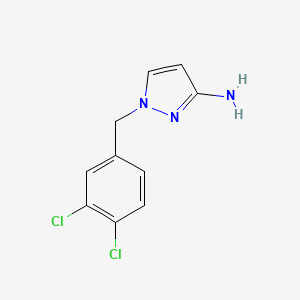
1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine
Vue d'ensemble
Description
1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H9Cl2N3 and its molecular weight is 242.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
Research into heterocyclic compounds, specifically pyrazoline derivatives, highlights their potential in synthesizing diverse bioactive molecules. Pyrazolines, including 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine, serve as key intermediates in creating compounds with varied biological activities. Studies emphasize pyrazolines' role in generating anticancer agents, showcasing their significance in pharmaceutical chemistry due to their structural versatility and biological efficacy (Ray et al., 2022).
Catalysis and Organic Synthesis
Research indicates the use of this compound in catalysis, particularly in C-N bond-forming cross-coupling reactions. This application is crucial for synthesizing pharmaceuticals and agrochemicals, where the formation of C-N bonds is a fundamental step. Such reactions benefit from the compound's ability to act as a ligand or reactant, providing pathways for creating complex molecules efficiently (Kantam et al., 2013).
Neuroprotective Properties
The pyrazoline scaffold, including derivatives like this compound, has been explored for its neuroprotective properties. These compounds show promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The research focuses on the scaffold's ability to inhibit enzymes like monoamine oxidase (MAO), which is linked to neurodegenerative pathology. This suggests potential therapeutic applications in managing diseases affecting cognitive and motor functions (Ahsan et al., 2022).
Environmental Applications
Interestingly, derivatives of this compound have been investigated for environmental applications, such as the removal of persistent organic pollutants from water. Amine-functionalized sorbents, which could potentially be derived from or related to pyrazoline chemistry, show efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from contaminated water. This application is crucial for addressing water pollution and providing safer drinking water resources (Ateia et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors that the compound binds to, initiating a biological response. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within the cell .
Mode of Action
This refers to how the compound interacts with its target. For example, it could inhibit an enzyme’s activity, block a receptor, or act as a false substrate. The compound’s interaction with its target leads to changes in the target’s activity, which can affect various cellular processes .
Biochemical Pathways
The compound’s interaction with its target often affects certain biochemical pathways. For instance, if the compound inhibits an enzyme, the biochemical pathway that relies on that enzyme might be downregulated .
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly impact the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .
Result of Action
This refers to the molecular and cellular effects of the compound’s action. These effects can be diverse, ranging from the induction of cell death to the alteration of a cell’s metabolic activity .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other molecules that can interact with the compound .
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJOTJJYUOQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
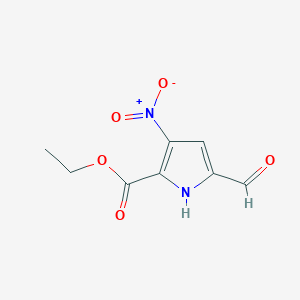
![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2529607.png)
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)
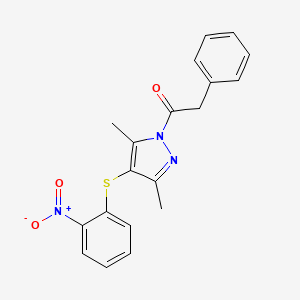
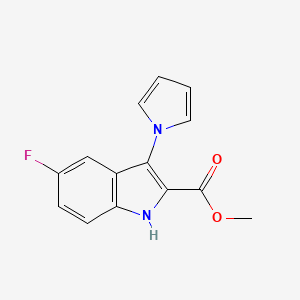

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)
![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)
